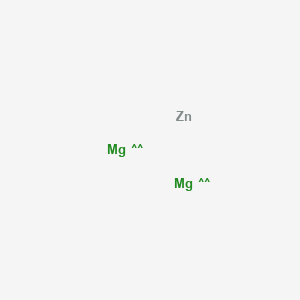
CID 71340857
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 71340857” is a chemical entity registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 71340857” involves specific chemical reactions and conditions. The detailed synthetic route typically includes the use of specific reagents and catalysts under controlled temperature and pressure conditions. The exact synthetic pathway can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and cost-effectiveness. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 71340857” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may produce reduced derivatives.
Scientific Research Applications
Compound “CID 71340857” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of compound “CID 71340857” involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and the target molecules. The exact mechanism of action can vary and is often studied using advanced biochemical and molecular biology techniques.
Comparison with Similar Compounds
Similar Compounds: Compound “CID 71340857” can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
- Compound A
- Compound B
- Compound C
Uniqueness: The uniqueness of compound “this compound” lies in its specific chemical structure and the resulting properties
Properties
CAS No. |
131048-28-7 |
|---|---|
Molecular Formula |
Mg2Zn |
Molecular Weight |
114.0 g/mol |
InChI |
InChI=1S/2Mg.Zn |
InChI Key |
QAAFWYAPYNNVNJ-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Mg].[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphanium bromide](/img/structure/B14271428.png)
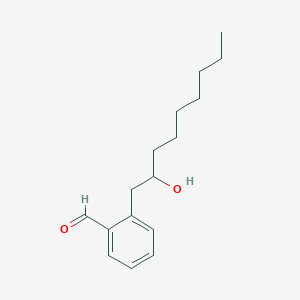
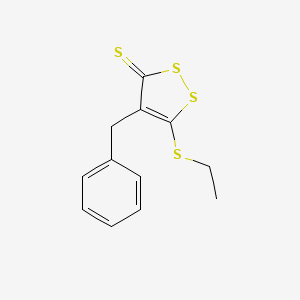
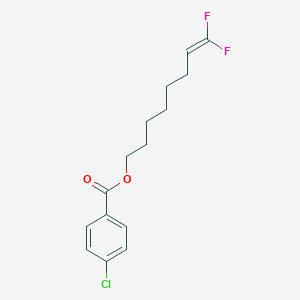
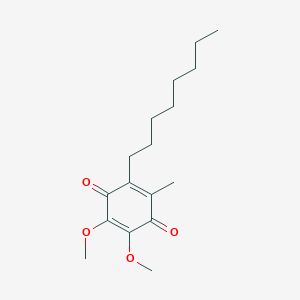
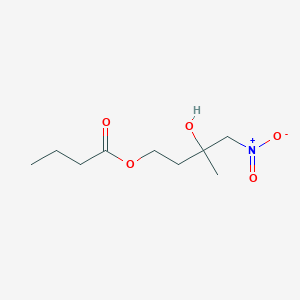
![2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]-](/img/structure/B14271486.png)

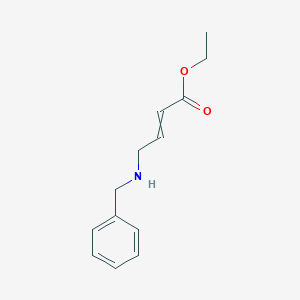
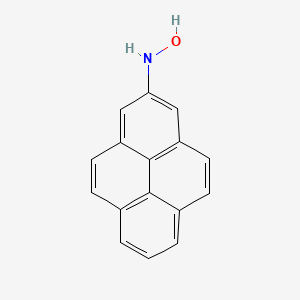
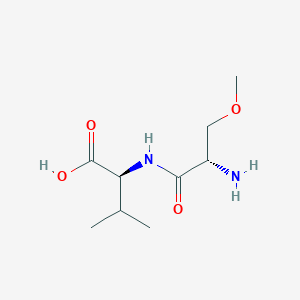
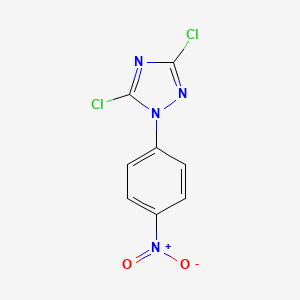
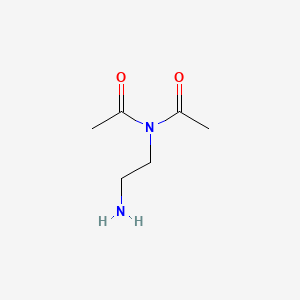
![1-[3-(Dihexadecylamino)-3-oxopropyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14271531.png)
